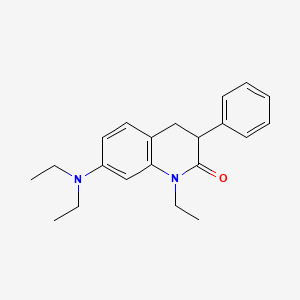
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family It is characterized by a diethylamino group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 3rd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diethylamine and ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
化学反应分析
Types of Reactions
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties.
科学研究应用
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, potentially affecting cellular processes. The compound may act by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-(Diethylamino)-3-formylcoumarin: Known for its luminescent properties and used in fluorescent probes.
7-(Diethylamino)-4-methylcoumarin: Utilized in the development of dyes and pigments.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Employed in organic synthesis and as a reagent in chemical reactions.
Uniqueness
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
144846-56-0 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
7-(diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C21H26N2O/c1-4-22(5-2)18-13-12-17-14-19(16-10-8-7-9-11-16)21(24)23(6-3)20(17)15-18/h7-13,15,19H,4-6,14H2,1-3H3 |
InChI 键 |
HABBCFKGIFFGFJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(CC(C1=O)C3=CC=CC=C3)C=CC(=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


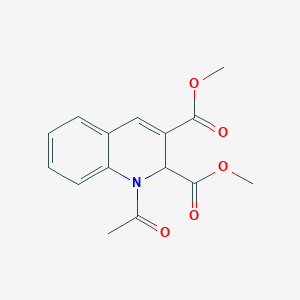
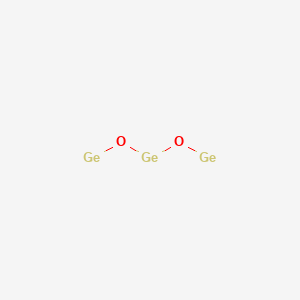



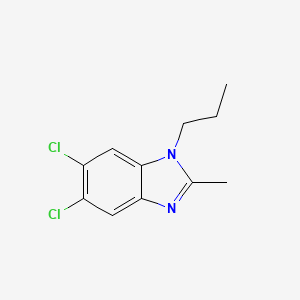
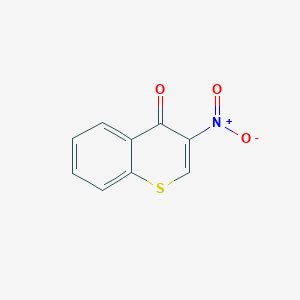
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
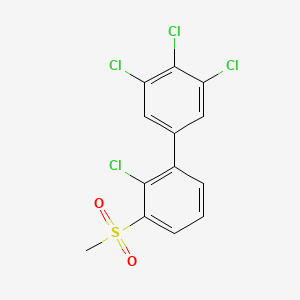

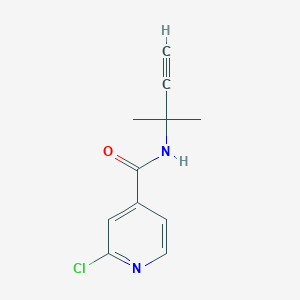
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

